Product packaging for 2-Amino-2-[3-(2-pyridyl)phenyl]acetic Acid(Cat. No.:)

2-Amino-2-[3-(2-pyridyl)phenyl]acetic Acid

Cat. No.: B15125359
M. Wt: 228.25 g/mol
InChI Key: WWSHFTBYKATSJK-UHFFFAOYSA-N
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Description

2-Amino-2-[3-(2-pyridyl)phenyl]acetic Acid is a useful research compound. Its molecular formula is C13H12N2O2 and its molecular weight is 228.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H12N2O2 B15125359 2-Amino-2-[3-(2-pyridyl)phenyl]acetic Acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H12N2O2

Molecular Weight

228.25 g/mol

IUPAC Name

2-amino-2-(3-pyridin-2-ylphenyl)acetic acid

InChI

InChI=1S/C13H12N2O2/c14-12(13(16)17)10-5-3-4-9(8-10)11-6-1-2-7-15-11/h1-8,12H,14H2,(H,16,17)

InChI Key

WWSHFTBYKATSJK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=CC(=CC=C2)C(C(=O)O)N

Origin of Product

United States

Coordination Chemistry and Ligand Applications of 2 Amino 2 3 2 Pyridyl Phenyl Acetic Acid

2-Amino-2-[3-(2-pyridyl)phenyl]acetic Acid as a Chiral Ligand Precursor

The molecular architecture of this compound, featuring a chiral center at the α-carbon, makes it a valuable precursor for the synthesis of chiral ligands. The presence of both a pyridyl nitrogen and the amino and carboxyl groups of the amino acid moiety provides multiple potential coordination sites, allowing for the design of ligands with specific steric and electronic properties.

Ligand Design Principles and Potential Coordination Motifs (Pyridyl-Amino Acid)

The design of ligands derived from pyridyl-amino acids is guided by principles that aim to create specific coordination environments around a metal center. The lone pair of electrons on the pyridyl nitrogen is readily available for coordination, as it is not part of the aromatic system. nih.gov This, combined with the coordinating ability of the amino and carboxylate groups, allows for the formation of stable chelate rings with metal ions.

The rigidity of the pyridine (B92270) ring provides a stable platform that can be incorporated into various ligand frameworks. nih.gov By modifying the substituents on the pyridine ring or the phenyl group, the steric and electronic properties of the ligand can be fine-tuned to achieve selective metal binding. The amino acid portion introduces chirality, which is a critical element in asymmetric catalysis.

Potential coordination motifs for ligands based on this compound include:

Bidentate N,N-coordination: Involving the pyridyl nitrogen and the amino nitrogen.

Bidentate N,O-coordination: Involving the pyridyl nitrogen and one of the carboxylate oxygens.

Tridentate N,N,O-coordination: Involving the pyridyl nitrogen, the amino nitrogen, and a carboxylate oxygen, leading to the formation of two chelate rings.

The formation of intramolecular hydrogen bonds, for instance between the pyridine nitrogen and the amide hydrogen in peptide structures, can further influence the ligand's conformation and its coordination behavior. nih.gov

Exploration of Denticity and Chelation Capabilities

The denticity of a ligand refers to the number of donor atoms that can bind to a central metal ion. unacademy.comlibretexts.org Ligands derived from this compound can exhibit variable denticity depending on the reaction conditions and the nature of the metal ion.

Bidentate: The ligand can coordinate in a bidentate fashion, for example, through the pyridyl nitrogen and the amino nitrogen, forming a stable five-membered chelate ring.

Tridentate: It can also act as a tridentate ligand by utilizing the pyridyl nitrogen, the amino nitrogen, and one oxygen from the carboxylate group. This mode of coordination results in the formation of fused chelate rings, which enhances the stability of the resulting metal complex.

Chelation , the formation of two or more coordinate bonds between a polydentate ligand and a single central metal atom, is a key feature of these ligands. unacademy.com The chelate effect, which describes the enhanced stability of a complex containing a chelating ligand compared to a complex with analogous monodentate ligands, plays a crucial role in the formation of stable metal complexes with pyridyl-amino acid derivatives. The formation of five- or six-membered chelate rings is generally favored due to minimal ring strain. byjus.com

Metal Complex Formation with this compound and Analogues

The versatile coordination behavior of this compound and its analogues allows for the synthesis of a wide array of metal complexes. The specific structure and properties of these complexes are influenced by the metal ion, the stoichiometry of the reaction, and the solvent system used.

Synthesis of Transition Metal Complexes

Transition metal complexes of pyridyl-amino acid ligands are typically synthesized by reacting the ligand with a suitable metal salt in an appropriate solvent. nih.govresearcher.life Hydrothermal methods have also been successfully employed for the synthesis of such complexes. researcher.liferesearchgate.net The choice of the metal precursor (e.g., chlorides, nitrates, acetates) can influence the final structure of the complex. The stoichiometry of the reactants (metal-to-ligand ratio) can be varied to obtain complexes with different coordination numbers and geometries. rsc.org For instance, reactions can yield complexes with ML or ML2 stoichiometry. rsc.org

Examples of Synthesized Transition Metal Complexes with Pyridyl-Amino Acid Analogues
LigandMetal IonResulting ComplexSynthesis Method
4-Amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiolNi(II), Cu(II), Zn(II), Cd(II), Sn(II)Tetrahedral and Square Planar ComplexesReaction in alcoholic medium
(S)-2-(pyridine-4-ylmethylamino) succinic acidCd(II), Co(II), Zn(II), Mn(II)3D and Supramolecular Network StructuresHydrothermal conditions researcher.life
R-3-(3-pyridyl)alaninePd(II), Ir(III), Rh(III), Ru(II)N,O-Chelate Complexes researchgate.netReaction with chloro-bridged complexes researchgate.net

Spectroscopic and Analytical Characterization of Metal-Ligand Interactions

A variety of spectroscopic and analytical techniques are employed to characterize the formation and structure of metal complexes with pyridyl-amino acid ligands.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool to confirm the coordination of the ligand to the metal ion. nih.gov The vibrational frequencies of the functional groups involved in coordination, such as the C=N of the pyridine ring and the NH2 and COO- groups of the amino acid, often shift upon complexation. researchgate.net For example, the disappearance of the S-H stretching band in thiol-containing analogues provides clear evidence of deprotonation and coordination through the sulfur atom. nih.gov

UV-Visible Spectroscopy: This technique provides information about the electronic transitions within the complex. nih.gov The absorption bands of the ligand are often shifted upon coordination to a metal ion. For transition metal complexes, d-d transitions can be observed, which are indicative of the geometry of the coordination sphere. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are used to elucidate the structure of the complexes in solution. Changes in the chemical shifts of the protons and carbons of the ligand upon complexation provide insights into the coordination mode. nih.gov

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is a useful technique for the characterization of metal-ligand complexes in the gas phase. acs.org

Key Spectroscopic Features for Characterization
TechniqueObserved Changes Upon ComplexationInformation Obtained
FTIR SpectroscopyShifts in stretching frequencies of C=N, NH2, and COO- groups. nih.govresearchgate.netIdentification of coordinating functional groups. nih.gov
UV-Visible SpectroscopyShifts in intraligand transition bands; appearance of d-d transition bands. nih.govresearchgate.netConfirmation of coordination and information on electronic structure and geometry. researchgate.net
NMR SpectroscopyChanges in chemical shifts of ligand protons and carbons. nih.govElucidation of solution-state structure and coordination mode.

Influence of Chirality on Metal Complex Stereochemistry

The inherent chirality of this compound plays a crucial role in determining the stereochemistry of the resulting metal complexes. When a chiral ligand coordinates to a metal center, it can induce the formation of diastereomeric complexes. The chiral center of the amino acid can dictate the spatial arrangement of the other coordinating groups around the metal ion. nih.gov

This stereochemical control is of paramount importance in the field of asymmetric catalysis, where the chirality of the catalyst is transferred to the product of a chemical reaction. The specific enantiomer of the amino acid used can lead to the preferential formation of one enantiomer of the product. The stereochemistry of the ligand can also influence the binding affinity and selectivity for certain metal ions. nih.gov For instance, diastereomeric ligands can exhibit different binding abilities towards cations. nih.gov The use of chiral amino acids in the synthesis of coordination cages has been shown to induce chirality on the metal centers. acs.org

Catalytic Applications of Metal Complexes Derived from this compound

Other Metal-Catalyzed Transformations (e.g., Oxidation Reactions)

Further research and publication in the field of coordination chemistry and catalysis are required to provide the necessary information to populate these sections accurately and informatively.

Computational and Theoretical Investigations of 2 Amino 2 3 2 Pyridyl Phenyl Acetic Acid

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to investigating the behavior of molecules. researchgate.net Methods like the B3LYP functional combined with basis sets such as 6-311++G(d,p) are commonly employed to model the electronic structure and properties of organic compounds with a high degree of accuracy. rsc.orgwu.ac.thijcce.ac.ir

The electronic structure of a molecule is key to its reactivity. Analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. nih.gov The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between them, known as the HOMO-LUMO energy gap (Egap), is a critical parameter for predicting a molecule's chemical stability and reactivity. nih.govresearchgate.net A small energy gap suggests that the molecule is more reactive and less stable, as it requires less energy to become excited. rsc.org

For 2-Amino-2-[3-(2-pyridyl)phenyl]acetic Acid, the HOMO is expected to be localized on the electron-rich phenyl and pyridyl rings, while the LUMO would also be distributed across these aromatic systems. The Egap can be used to calculate various global reactivity descriptors, which quantify different aspects of the molecule's reactivity. ijcce.ac.ir

Table 1: Representative Global Reactivity Descriptors Calculated from HOMO-LUMO Energies

Parameter Formula Significance
Ionization Potential (I) I = -EHOMO Energy required to remove an electron.
Electron Affinity (A) A = -ELUMO Energy released when an electron is added.
Chemical Hardness (η) η = (I - A) / 2 Resistance to change in electron distribution. rsc.orgijcce.ac.ir
Chemical Softness (S) S = 1 / (2η) Reciprocal of hardness, indicates higher reactivity. ijcce.ac.ir
Electronegativity (χ) χ = (I + A) / 2 Power of an atom to attract electrons. ijcce.ac.ir

| Electrophilicity Index (ω) | ω = μ² / (2η) (where μ is chemical potential) | Measure of the energy lowering of a system when it accepts electrons. rsc.org |

Charge distribution analysis provides further insight into the molecule's reactivity. Natural Bond Orbital (NBO) analysis is used to study intramolecular interactions, charge delocalization, and the transfer of charge between orbitals. rsc.orgwu.ac.th Additionally, Molecular Electrostatic Potential (MEP) maps visually represent the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which are crucial for understanding intermolecular interactions. rsc.orgijcce.ac.ir

Before properties can be accurately calculated, the molecule's most stable three-dimensional structure must be determined. researchgate.net This process, known as geometry optimization, involves finding the conformation with the minimum energy on the potential energy surface using methods like DFT. wu.ac.th The optimized geometry provides key structural parameters, including bond lengths, bond angles, and dihedral (torsion) angles. wu.ac.thmdpi.com For this compound, this would involve determining the precise spatial arrangement of the pyridyl, phenyl, amino, and carboxylic acid groups relative to each other.

Conformational analysis is crucial for flexible molecules. It involves studying how the molecule's energy changes as a function of the rotation around its single bonds (dihedral angles). mdpi.com This helps identify the most stable conformers and the energy barriers between them. The conformational flexibility of the aminoacetic acid side chain and the rotational freedom between the phenyl and pyridyl rings are key aspects that would be investigated.

Table 2: Typical Theoretical Geometrical Parameters for Key Structural Motifs

Parameter Bond Typical Calculated Value (Å)
Bond Length C-C (in phenyl ring) ~1.39 - 1.40
C-N (in pyridine (B92270) ring) ~1.33 - 1.34
C-COOH ~1.51
C-NH₂ ~1.46
Bond Angle C-C-C (phenyl) ~120°
C-N-C (pyridine) ~117°
Dihedral Angle C-C-C-C (phenyl-pyridyl linkage) Varies with conformation

Note: These are representative values based on similar structures; specific values for the title compound require dedicated calculation. wu.ac.th

Quantum chemical calculations are widely used to predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model. mdpi.com

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transitions between molecular orbitals. wu.ac.th This allows for the prediction of the maximum absorption wavelengths (λmax), which correspond to the electronic excitations, such as π→π* transitions within the aromatic rings.

Vibrational Spectroscopy (IR and Raman): The same DFT methods used for geometry optimization can calculate the vibrational frequencies of the molecule. wu.ac.thijcce.ac.ir These frequencies correspond to the peaks observed in Infrared (IR) and Raman spectra. The calculated frequencies are often systematically higher than experimental values and are corrected using a scaling factor to improve agreement.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict the nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ) for ¹H and ¹³C NMR spectra. wu.ac.th These theoretical spectra are invaluable for assigning signals in experimental data.

Molecular Dynamics Simulations for Conformational Preferences

While quantum chemical calculations typically focus on a single, static molecule in a vacuum or with a simplified solvent model, Molecular Dynamics (MD) simulations study the dynamic behavior of a molecule over time. researchgate.net MD simulations model the movements of atoms and molecules by solving Newton's equations of motion.

For this compound, an MD simulation would place the molecule in a simulated environment, such as a box of water molecules, to study its behavior in solution. researchgate.net This approach provides detailed information on:

Conformational Dynamics: How the molecule transitions between different stable conformations.

Solvation: The structure and dynamics of solvent molecules (e.g., water) around the solute and the specific hydrogen bonding interactions.

Flexibility: Identifying which parts of the molecule are rigid and which are flexible.

These simulations offer a more realistic picture of the molecule's conformational preferences and interactions in a condensed-phase environment than static quantum calculations alone. researchgate.net

Theoretical Studies on Coordination Modes and Stability of Derived Metal Complexes

The structure of this compound contains multiple potential donor atoms for coordinating with metal ions: the nitrogen of the pyridine ring, the nitrogen of the amino group, and the oxygen atoms of the carboxylic acid group. This makes it a versatile chelating ligand. Theoretical studies are essential for predicting how it will bind to different metal ions and for evaluating the stability of the resulting metal complexes. mdpi.comnih.gov

Computational methods can be used to:

Model Different Coordination Modes: The ligand can act as a bidentate (binding through two atoms) or tridentate (three atoms) ligand. Calculations can determine the most stable binding mode (e.g., N,N-coordination vs. N,O-coordination). researchgate.net

Determine Complex Geometry: The geometry of the resulting metal complex (e.g., octahedral, square planar) can be optimized.

Calculate Binding Energies: The strength of the interaction between the ligand and the metal ion can be quantified by calculating the binding energy, which indicates the stability of the complex.

Analyze Metal-Ligand Bonding: Techniques like the Quantum Theory of Atoms in Molecules (QTAIM) can be used to analyze the nature of the metal-ligand bonds, distinguishing between ionic and covalent interactions. mdpi.com

Structure-Activity Relationship (SAR) Studies via Computational Approaches

Structure-Activity Relationship (SAR) studies aim to understand how a molecule's chemical structure relates to its biological activity. collaborativedrug.com Computational SAR approaches, such as three-dimensional quantitative structure-activity relationship (3D-QSAR), are powerful tools in drug discovery for designing molecules with enhanced potency and selectivity. mdpi.commdpi.com

To perform a computational SAR study on a series of compounds related to this compound, the following steps are typically taken:

Data Set: A series of structurally similar molecules with experimentally measured biological activities is required.

Molecular Alignment: The molecules in the series are aligned in 3D space based on a common structural scaffold.

Field Calculation: Computational methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to calculate steric, electrostatic, hydrophobic, and hydrogen-bonding fields around the aligned molecules.

Model Generation: Statistical methods are used to build a mathematical model that correlates the variations in these 3D fields with the observed changes in biological activity.

The resulting 3D-QSAR model can be visualized as a contour map, highlighting regions where modifications to the molecular structure are likely to increase or decrease activity. mdpi.com This provides a rational basis for designing new, more effective analogues. collaborativedrug.com

Biochemical and Molecular Research Applications in Vitro Focus of 2 Amino 2 3 2 Pyridyl Phenyl Acetic Acid

Incorporation into Peptides and Proteins in Research Systems

The ability to incorporate unnatural amino acids (UAAs) like 2-Amino-2-[3-(2-pyridyl)phenyl]acetic acid into peptides and proteins opens up new avenues for protein engineering and functional studies. This process allows for the introduction of novel chemical functionalities, spectroscopic probes, and cross-linking agents into a polypeptide chain at specific sites.

Genetic Encoding Strategies for Unnatural Amino Acids

The site-specific incorporation of UAAs into proteins in living cells is primarily achieved through the expansion of the genetic code. nih.govnih.gov This methodology relies on an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA pair that is engineered to recognize a nonsense codon (e.g., the amber codon, UAG) or a rare codon. nih.govbiorxiv.org The orthogonal aaRS is evolved to specifically recognize and charge the UAA, in this case, this compound, onto the orthogonal tRNA. This charged tRNA then delivers the UAA to the ribosome, where it is incorporated into the growing polypeptide chain at the position encoded by the designated codon. While the direct genetic encoding of this compound has not been extensively documented, the successful incorporation of a wide array of other aromatic and phenylalanine-derivative UAAs demonstrates the feasibility of this approach. nih.govbiorxiv.org The structural similarity of this compound to phenylalanine suggests that an engineered phenylalanyl-tRNA synthetase could potentially be adapted for its incorporation.

Component Function in Genetic Encoding Key Considerations
Orthogonal aaRSSpecifically recognizes and attaches the UAA to the orthogonal tRNA.Must not cross-react with endogenous amino acids or tRNAs.
Orthogonal tRNARecognizes a specific codon (e.g., UAG) and delivers the UAA.Must not be recognized by endogenous synthetases.
Target GeneContains the specific codon at the desired site for UAA incorporation.Codon choice and context can influence incorporation efficiency.
Unnatural Amino AcidThis compoundMust be cell-permeable and non-toxic to the expression host.

Chemical Synthesis of Peptides Containing the Compound

Solid-phase peptide synthesis (SPPS) offers a versatile and well-established method for incorporating this compound into peptides. In SPPS, the amino acid is first protected with appropriate groups on its amino and carboxyl termini (e.g., Fmoc and a protecting ester, respectively). The protected amino acid is then activated and coupled to a growing peptide chain that is anchored to a solid support. This stepwise process allows for the precise placement of the unnatural amino acid within the peptide sequence. The pyridyl and phenyl groups of this compound are generally stable to the standard conditions used in Fmoc-based SPPS. The incorporation of such aromatic UAAs can be used to introduce unique conformational constraints or to serve as a handle for further chemical modification.

Design and Application as Molecular Probes

The unique photophysical properties that can arise from the pyridyl-phenyl moiety make this compound an attractive candidate for the design of molecular probes to investigate biological systems.

Fluorescent Labeling and Environment-Sensitive Probes

Amino acids containing pyridyl groups conjugated to other aromatic rings have been shown to exhibit interesting fluorescent properties. acs.orgnih.govrsc.org These properties often arise from intramolecular charge transfer (ICT) processes, where the electron-deficient pyridine (B92270) ring acts as an acceptor and the phenyl ring can act as a donor. The fluorescence of such systems can be highly sensitive to the local environment, such as solvent polarity and viscosity. nih.gov For instance, studies on similar β-pyridyl α-amino acids have demonstrated that analogs with electron-rich aryl substituents display strong fluorescence with large Stokes shifts, a desirable characteristic for fluorescent probes as it minimizes self-quenching and improves signal-to-noise ratios. acs.org The fluorescence emission of these probes can also exhibit solvatochromism, where the emission wavelength shifts depending on the polarity of the surrounding medium. nih.gov This property can be exploited to report on changes in the local environment of a protein, such as those occurring during protein folding, conformational changes, or ligand binding.

Property Description Potential Application
Intrinsic FluorescenceEmission of light upon excitation due to the pyridyl-phenyl group.Tracking the location and dynamics of a labeled peptide or protein.
Large Stokes ShiftSignificant separation between excitation and emission maxima.Minimizing background fluorescence and improving detection sensitivity.
SolvatochromismSensitivity of emission wavelength to solvent polarity.Probing changes in the local environment of the amino acid side chain.
Environment SensitivityChanges in fluorescence intensity or lifetime in response to local conditions.Reporting on protein folding, conformational changes, or binding events.

Photoactivatable or Photocross-linking Applications in Protein Studies

While the pyridyl-phenyl group itself is not a classic photo-cross-linker, the aromatic side chain of this compound can serve as a scaffold for the attachment of photoactivatable moieties. More directly, aromatic amino acid analogs containing functionalities like benzophenone (B1666685) or diazirine are widely used as photo-cross-linkers. researchgate.netwikipedia.org Upon irradiation with UV light, these groups form highly reactive intermediates that can covalently bond with nearby molecules, including other amino acid side chains or interacting proteins. By incorporating a photo-cross-linking analog of this compound into a protein, researchers can map protein-protein interactions in a spatially and temporally controlled manner. The site-specific incorporation of such a probe allows for the precise identification of interacting partners at a defined location within a protein or protein complex. researchgate.net

Protein Engineering and Functional Modulation with the Incorporated Amino Acid

The site-specific incorporation of this compound into proteins offers a powerful strategy to manipulate their properties and functions. This is typically achieved through amber suppression technology, where an orthogonal aminoacyl-tRNA synthetase/tRNA pair is engineered to recognize the unnatural amino acid and incorporate it in response to a UAG stop codon. This technique allows for the precise placement of the amino acid within a protein's structure, enabling detailed investigation and modulation of its characteristics.

The introduction of this compound can significantly impact the stability and activity of a protein. The pyridylphenyl side chain can introduce new non-covalent interactions, such as π-π stacking and hydrophobic interactions, which can alter the local and global conformation of the protein. These structural changes can, in turn, affect the protein's thermal stability, resistance to denaturation, and enzymatic activity. While specific data on this particular amino acid is emerging, the principle has been demonstrated with other unnatural amino acids. For example, the incorporation of other aromatic amino acids has been shown to enhance protein stability by increasing hydrophobic packing within the protein core.

Table 1: Potential Effects of this compound Incorporation on Protein Properties

PropertyPotential EffectRationale
Thermal Stability Increase or DecreaseIntroduction of new non-covalent interactions can either stabilize or destabilize the protein fold.
Enzymatic Activity Modulation (Increase/Decrease)Alteration of the active site geometry or substrate binding pocket.
Protein Folding Altered KineticsThe bulky side chain may influence the folding pathway and rate.

The pyridyl group within this compound provides a unique chemical handle for bioorthogonal reactions. This functionality can be exploited for the site-specific labeling of proteins with fluorescent probes, affinity tags, or other reporter molecules. Bioorthogonal chemistry involves reactions that occur rapidly and selectively within a biological environment without interfering with native biochemical processes. The pyridyl group can participate in various metal-catalyzed cross-coupling reactions, offering a distinct reactivity profile compared to more commonly used bioorthogonal functional groups like azides and alkynes.

Table 2: Potential Bioorthogonal Reactions Involving the Pyridyl Group

Reaction TypeReagentApplication
Palladium-catalyzed cross-coupling Boronic acids, organostannanesSite-specific protein labeling, protein-protein conjugation.
Ruthenium-catalyzed reactions Various ruthenium complexesIntroduction of photo-crosslinkers or other functional groups.

Applications in Peptide-Based Research

The incorporation of this compound is not limited to large proteins and has significant applications in the synthesis and functionalization of peptides.

The unique structural and chemical properties of this compound can be harnessed to develop novel bioactive peptides. The introduction of this unnatural amino acid can confer enhanced stability against proteolysis, improved receptor binding affinity, and novel biological activities. For instance, the pyridylphenyl side chain can mimic the interactions of natural aromatic amino acids while providing a site for further chemical modification to optimize peptide function.

Peptides containing this compound can be readily converted into imaging agents for in vitro studies. The pyridyl group can serve as a chelation site for radioactive metals used in techniques like positron emission tomography (PET) and single-photon emission computed tomography (SPECT), or it can be a point of attachment for fluorescent dyes. These labeled peptides can be used to visualize and quantify the distribution of their target receptors or enzymes in cell cultures and tissue samples.

Advanced Analytical Methodologies for Characterization and Quantitation of 2 Amino 2 3 2 Pyridyl Phenyl Acetic Acid

Chromatographic Techniques for Separation and Analysis

Chromatographic techniques are fundamental for the separation and analysis of 2-Amino-2-[3-(2-pyridyl)phenyl]acetic acid from complex matrices. The choice of technique depends on the physicochemical properties of the compound, including its polarity, charge, and volatility.

High-Performance Liquid Chromatography (HPLC) and its Variants (e.g., RP-HPLC, HILIC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a primary mode of HPLC that separates molecules based on their hydrophobicity. For this compound, a C18 or C8 stationary phase is typically employed. The mobile phase usually consists of a mixture of an aqueous buffer (e.g., water with formic acid, trifluoroacetic acid, or ammonium (B1175870) acetate (B1210297) to control pH and improve peak shape) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The gradient elution, where the proportion of the organic modifier is increased over time, is often used to ensure the efficient elution of the compound. Detection is commonly achieved using a UV detector, leveraging the aromatic and pyridyl rings which exhibit strong absorbance in the UV region (typically around 254 nm).

As this compound is a chiral compound, the separation of its enantiomers is often necessary. This can be achieved using chiral HPLC . There are two main approaches: direct and indirect. The direct method utilizes a chiral stationary phase (CSP) that selectively interacts with one enantiomer more strongly than the other. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used for this purpose. The indirect method involves derivatizing the amino acid with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral stationary phase.

Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative HPLC mode that is well-suited for the separation of polar compounds. In HILIC, a polar stationary phase is used with a mobile phase rich in a non-polar organic solvent, with a small amount of aqueous buffer. This technique can provide different selectivity compared to RP-HPLC and is particularly useful for retaining and separating highly polar analytes like amino acids.

HPLC Variant Stationary Phase Typical Mobile Phase Detection Key Application
RP-HPLCC18, C8Acetonitrile/Water with formic acid or TFAUV (254 nm)Routine analysis and quantitation
Chiral HPLCChiral Stationary Phase (e.g., cellulose-based)Hexane (B92381)/Isopropanol (B130326) or other non-polar/polar mixturesUV, Circular DichroismEnantiomeric separation and purity determination
HILICPolar (e.g., silica, amide)Acetonitrile/Aqueous bufferUV, MSSeparation of polar compounds and isomers

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for the separation of volatile and thermally stable compounds. However, due to the low volatility and polar nature of amino acids, direct analysis of this compound by GC is not feasible. Therefore, a derivatization step is mandatory to convert the amino and carboxylic acid functional groups into less polar and more volatile derivatives.

Common derivatization strategies for amino acids include:

Silylation: This involves reacting the active hydrogens in the amino and carboxyl groups with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), to form trimethylsilyl (B98337) (TMS) derivatives.

Esterification followed by Acylation: The carboxylic acid group is first esterified (e.g., with methanol (B129727) or isopropanol), followed by the acylation of the amino group (e.g., with trifluoroacetic anhydride).

Once derivatized, the compound can be separated on a non-polar or medium-polar capillary column (e.g., 5% phenyl-methylpolysiloxane). A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection. GC-MS is particularly advantageous as it provides both separation and structural information.

Ion Exchange Chromatography (IEC)

Ion Exchange Chromatography (IEC) separates molecules based on their net charge. microbenotes.comtechnologynetworks.com As an amino acid, this compound is an amphoteric molecule, meaning it possesses both acidic (carboxylic acid) and basic (amino and pyridyl) functional groups. libretexts.org Its net charge is dependent on the pH of the surrounding environment.

In IEC, the stationary phase is a resin with covalently attached charged functional groups. A cation exchange resin has negative charges and is used to retain positively charged molecules, while an anion exchange resin has positive charges and retains negatively charged molecules.

For the separation of this compound, either cation or anion exchange chromatography can be employed by carefully controlling the pH of the mobile phase.

At a pH below its isoelectric point (pI), the molecule will have a net positive charge and will bind to a cation exchange column.

At a pH above its pI, it will carry a net negative charge and bind to an anion exchange column.

Elution is typically achieved by changing the pH or increasing the ionic strength of the mobile phase, which disrupts the electrostatic interactions between the analyte and the stationary phase.

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. It offers advantages such as high efficiency, short analysis times, and low sample and reagent consumption. researchgate.net

Capillary Zone Electrophoresis (CZE) is the simplest form of CE, where separation occurs in a buffer-filled capillary. The separation is based on the charge-to-size ratio of the analytes. As an amphoteric compound, the charge of this compound can be manipulated by adjusting the pH of the background electrolyte (BGE). This allows for the optimization of its migration time and separation from other components.

Micellar Electrokinetic Chromatography (MEKC) is a hybrid of electrophoresis and chromatography that can be used to separate both charged and neutral molecules. wikipedia.orgijpsonline.com In MEKC, a surfactant is added to the BGE at a concentration above its critical micelle concentration, forming micelles that act as a pseudo-stationary phase. wikipedia.org The separation of this compound would be based on its partitioning between the aqueous buffer and the hydrophobic interior of the micelles, in addition to its electrophoretic mobility. ijpsonline.com This technique can be particularly useful for separating the target compound from neutral impurities.

CE Technique Separation Principle Key Parameters Application
CZECharge-to-size ratioBuffer pH, Voltage, Capillary lengthSeparation of charged species
MEKCPartitioning into micelles and electrophoretic mobilitySurfactant type and concentration, Buffer pH, VoltageSeparation of charged and neutral compounds, impurity profiling

Mass Spectrometry-Based Methods for Structural Elucidation and Quantitation

Mass spectrometry (MS) is an indispensable tool for the analysis of this compound, providing information on its molecular weight, elemental composition, and structure. When coupled with a chromatographic separation technique, it offers highly sensitive and selective quantitation.

LC-MS/MS and SEC-MS/MS for Comprehensive Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful and widely used technique for the analysis of pharmaceutical compounds and metabolites. chumontreal.qc.ca It combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. For the analysis of this compound, an electrospray ionization (ESI) source is typically used to generate gas-phase ions of the molecule.

In the tandem mass spectrometer, the precursor ion (the protonated or deprotonated molecule, [M+H]⁺ or [M-H]⁻) is selected in the first mass analyzer and then fragmented in a collision cell through collision-induced dissociation (CID). The resulting product ions are then analyzed in the second mass analyzer. The fragmentation pattern is characteristic of the molecule's structure and can be used for its unambiguous identification and structural elucidation.

For quantitative analysis, Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) is employed. In this mode, the mass spectrometer is set to monitor specific precursor-to-product ion transitions, which provides excellent selectivity and sensitivity, allowing for the accurate quantitation of the compound even in complex matrices.

Based on the structure of this compound, some predictable fragmentation pathways in positive ion mode ESI-MS/MS would include:

Loss of water (H₂O) from the carboxylic acid group.

Loss of formic acid (HCOOH) or carbon monoxide (CO) and water.

Cleavage of the bond between the alpha-carbon and the carboxylic acid group.

Fragmentation of the pyridyl and phenyl rings.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a cornerstone technique for determining the molecular weight and elemental composition of polar molecules like this compound. This soft ionization method is ideal for analyzing amino acids, as it typically keeps the molecule intact, primarily showing the protonated molecular ion [M+H]⁺ in positive ion mode or the deprotonated ion [M-H]⁻ in negative ion mode.

For this compound (C₁₃H₁₂N₂O₂), the expected exact mass is 228.0899 g/mol . In a high-resolution mass spectrometer (HRMS), ESI would be expected to produce a protonated molecular ion [M+H]⁺ with a measured mass-to-charge ratio (m/z) of approximately 229.0972. This precise measurement allows for the unambiguous determination of the elemental formula.

Tandem mass spectrometry (MS/MS) experiments would provide further structural confirmation through characteristic fragmentation patterns. The most likely fragmentations for the [M+H]⁺ ion would involve the loss of the carboxylic acid group (as H₂O and CO, a total loss of 46 Da) or cleavage at the Cα-C(phenyl) bond.

Analysis of the simpler analog, 2-Amino-2-phenylacetic acid (C₈H₉NO₂), provides a basis for these expectations. It has a molecular weight of 151.16 g/mol and its ESI-MS spectra show a prominent [M+H]⁺ ion at m/z 152.07. nih.govhmdb.ca Fragmentation of this ion typically results in a major fragment at m/z 106 by loss of formic acid (HCOOH), corresponding to the [C₇H₈N]⁺ ion.

Table 1: Predicted ESI-MS Data for this compound
Ion TypePredicted m/zDescription
[M+H]⁺229.0972Protonated molecular ion
[M+Na]⁺251.0791Sodium adduct
[M-H]⁻227.0829Deprotonated molecular ion
[M+H - HCOOH]⁺183.0917Fragment from loss of formic acid

Spectroscopic Techniques for Detailed Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds in solution. A full suite of experiments including ¹H, ¹³C, and two-dimensional (2D) techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be required for a complete structural assignment of this compound.

¹H NMR: The ¹H NMR spectrum would be expected to show distinct signals for each unique proton environment. The methine proton at the chiral center (Cα-H) would appear as a singlet, typically in the range of 4.0-5.0 ppm. The aromatic region would be complex due to the presence of two coupled ring systems: the phenyl ring and the pyridyl ring. The phenyl ring would show four protons with complex splitting patterns, while the pyridyl ring would also display four protons. The exact chemical shifts would depend on the electronic effects and relative orientation of the two rings.

For the analog 2-Amino-2-phenylacetic acid, ¹H NMR spectra in D₂O or DMSO-d₆ show the α-proton signal around 4.3-5.0 ppm and a multiplet for the five phenyl protons between 7.3 and 7.6 ppm. nih.govdoi.orgtdl.org

¹³C NMR: The ¹³C NMR spectrum would complement the ¹H data. The carboxylic acid carbon (-COOH) would resonate far downfield, typically around 170-175 ppm. The α-carbon would appear around 55-65 ppm. The aromatic region would show signals for all 11 unique aromatic carbons (5 from the pyridine (B92270) ring and 6 from the phenyl ring), with the carbon atoms directly bonded to the other ring (C-3' of the phenyl and C-2 of the pyridyl) showing characteristic shifts.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
AtomNucleusPredicted Chemical Shift (ppm)Notes
COOH¹³C170 - 175Carboxylic acid carbon
¹³C55 - 65Chiral alpha-carbon
Aromatic C¹³C120 - 160Signals for 11 aromatic carbons
α-H¹H4.5 - 5.5Methine proton at chiral center
Aromatic H¹H7.0 - 8.8Complex multiplets for 8 protons
NH₂ / COOH¹HBroad, variableExchangeable protons

2D NMR: COSY spectra would confirm ¹H-¹H coupling relationships, crucial for assigning protons within the individual phenyl and pyridyl rings. HSQC and HMBC (Heteronuclear Multiple Bond Correlation) spectra would be essential to unambiguously link each proton to its directly attached carbon (HSQC) and to carbons two to three bonds away (HMBC), thereby confirming the connectivity between the phenyl and pyridyl rings and the acetic acid moiety.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound would be characterized by several key absorption bands. As an amino acid, it exists as a zwitterion in the solid state. This would result in broad absorptions for the ammonium group (N⁺-H) stretches from 2500-3200 cm⁻¹ and a strong, sharp absorption for the carboxylate (COO⁻) asymmetric stretch around 1560-1600 cm⁻¹. Other significant peaks would include C=C and C=N stretching vibrations from the aromatic rings in the 1400-1600 cm⁻¹ region and C-H bending vibrations.

The IR spectrum for 2-Amino-2-phenylacetic acid shows these characteristic features, including a strong carbonyl (C=O) stretch around 1700 cm⁻¹ (in the non-zwitterionic form) and broad N-H and O-H stretching bands. nih.govnih.govheteroletters.org

Table 3: Predicted Key IR Absorption Bands
Frequency Range (cm⁻¹)Vibrational ModeFunctional Group
2500 - 3200 (broad)N⁺-H StretchAmmonium
1560 - 1600 (strong)C=O Asymmetric StretchCarboxylate
1400 - 1610C=C and C=N StretchAromatic Rings
~1500N-H BendAmino/Ammonium

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the aromatic rings, which are often weak in IR spectra.

UV-Visible Absorption and Fluorescence Spectroscopy for Electronic Transitions

UV-Visible spectroscopy measures the electronic transitions within a molecule and is sensitive to conjugated systems. The this compound molecule contains a biphenyl-like chromophore (the pyridyl-phenyl system), which is expected to absorb strongly in the UV region. The spectrum would likely show multiple bands corresponding to π→π* transitions. Based on data for related pyridyl-aryl compounds, strong absorption maxima (λ_max) would be anticipated in the 230-280 nm range. researchgate.net The exact position and intensity of these bands are sensitive to solvent polarity. For instance, the European Pharmacopoeia notes that ampicillin, which contains the 2-Amino-2-phenylacetic acid moiety, has an absorption maximum at 233 nm in acidic solution. fptl.ru The extended conjugation provided by the pyridyl group in the target compound would be expected to shift this absorption to a longer wavelength.

Fluorescence spectroscopy could also be employed. Many bipyridine and aromatic systems exhibit fluorescence, and measuring the excitation and emission spectra could provide further analytical characterization and a highly sensitive method for quantitation.

Chiral Separation and Enantiomeric Purity Determination Methods

Since this compound possesses a chiral center at the α-carbon, it exists as a pair of enantiomers. Separating and quantifying these enantiomers is critical. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and effective method for this purpose. google.com

Various types of CSPs are available, including those based on polysaccharides (e.g., cellulose or amylose derivatives), macrocyclic glycopeptides (e.g., teicoplanin), and cyclodextrins. rsc.org The choice of column and mobile phase (typically a mixture of a nonpolar solvent like hexane and an alcohol like isopropanol or ethanol) would require methodical development to achieve baseline separation of the two enantiomers. google.comworktribe.com The enantiomeric excess (e.e.) can then be accurately determined by integrating the peak areas of the two enantiomers detected by a UV detector. Chiral HPLC analysis has been successfully applied to separate the enantiomers of the parent compound, 2-Amino-2-phenylacetic acid. google.combath.ac.uk

Alternatively, a pre-column derivatization approach could be used, where the racemic amino acid is reacted with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard, non-chiral reverse-phase HPLC column.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for 2-Amino-2-[3-(2-pyridyl)phenyl]acetic Acid, and how can reaction conditions be optimized?

  • Methodology : Synthesis of structurally analogous amino acid derivatives often involves coupling reactions (e.g., between pyridyl aldehydes and glycine derivatives) or imine formation followed by reduction. For example, trifluoromethyl-substituted analogs are synthesized via coupling reactions using catalysts like palladium or nickel . Optimization includes adjusting solvent polarity (e.g., ethanol/water mixtures), temperature (reflux conditions), and stoichiometric ratios of reactants. Purity can be monitored via HPLC or TLC, and yields improved by iterative recrystallization .

Q. Which analytical techniques are critical for structural elucidation of this compound?

  • Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms the pyridyl-phenyl backbone and amino-acetic acid moiety. High-resolution mass spectrometry (HRMS) validates molecular formula accuracy. X-ray crystallography may resolve stereochemistry, while IR spectroscopy identifies functional groups (e.g., carboxylic acid C=O stretch). Computational tools like PubChem-derived InChI/SMILES strings provide reference structural data .

Q. What safety protocols should be followed during handling?

  • Methodology : The compound shares acute toxicity risks (Category 4 for oral/dermal/inhalation) with related pyridyl-acetic acids. Use PPE (gloves, goggles), work in a fume hood, and avoid dust generation. Store in airtight containers at 2–8°C. Emergency procedures include rinsing exposed skin/eyes with water and contacting CHEMTREC for spills .

Advanced Research Questions

Q. How does this compound interact with enzymatic targets like collagenase?

  • Methodology : Computational docking studies (e.g., AutoDock Vina) predict binding modes. For example, similar amino acid derivatives form hydrogen bonds with Gln215 (2.2 Å) and π-π interactions with Tyr201 in collagenase. Validate via kinetic assays (IC50 determination) and compare Gibbs free energy values (–6.4 to –6.5 kcal/mol) to assess binding affinity .

Q. How should researchers resolve contradictions in bioactivity data across studies?

  • Methodology : Discrepancies in IC50 values (e.g., due to chlorine substitution positions) require rigorous assay standardization. Replicate experiments under controlled pH/temperature, use isogenic cell lines, and validate via orthogonal methods (e.g., SPR for binding kinetics). Meta-analyses of structural analogs (e.g., trifluoromethyl vs. dichloro derivatives) can clarify structure-activity relationships .

Q. What computational approaches are effective for studying this compound’s pharmacological profile?

  • Methodology : Molecular dynamics simulations (AMBER/GROMACS) model ligand-receptor stability over time. Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. ADMET prediction tools (SwissADME) assess bioavailability and toxicity, guided by PubChem data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.